molecular formula C18H15N3O5 B4523682 ({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

Cat. No.: B4523682
M. Wt: 353.3 g/mol
InChI Key: YNOKXRPCOMNOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.10117059 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

  • Functionalized Pyrazole and Pyrazolyl-Azole Synthesis : Dawood et al. (2006) detailed the synthesis of acetyl- and ester-pyrazole derivatives from 3-(2-furyl)-3-oxopropanitrile, leading to further reactions forming pyrazolylthiadiazole and pyrazolyloxadiazole derivatives, showing the compound's utility in generating a variety of heterocyclic compounds (Dawood, Farag, & Abdel‐Aziz, 2006).
  • Antimycobacterial Activity : Küçükgüzel et al. (1999) synthesized pentanetrione derivatives showing significant activity against Mycobacterium species, demonstrating the potential of furyl/pyridyl derivatives in antimicrobial applications (Ş. Küçükgüzel et al., 1999).
  • Aldose Reductase Inhibitors : Costantino et al. (1999) used derivatives of the compound as substrates for new aldose reductase inhibitors, comparing their efficacy to known compounds and highlighting their potential in managing complications of diabetes (Costantino et al., 1999).

Chemical Structure and Reactivity

  • Chemical Structure Determination : Hofmann (1997) focused on determining the chemical structure of novel colored derivatives formed by Maillard-type reactions, contributing to the understanding of complex reaction mechanisms and product formations (Hofmann, 1997).
  • Oxidative Metabolites in Arabidopsis : Kai et al. (2007) identified oxidative metabolites of indole-3-acetic acid in Arabidopsis, demonstrating the compound's role in plant biology and metabolism (Kai et al., 2007).

Novel Heterocyclic Compounds Synthesis

  • Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines Synthesis : Hassan (2000) described the synthesis of new ring systems including Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, expanding the repertoire of heterocyclic compounds for further chemical and biological evaluation (Hassan, 2000).

Properties

IUPAC Name

2-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c22-15(19-17(18(24)25)12-5-2-1-3-6-12)11-21-16(23)9-8-13(20-21)14-7-4-10-26-14/h1-10,17H,11H2,(H,19,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOKXRPCOMNOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
Reactant of Route 2
({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
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({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
Reactant of Route 6
({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid

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